![molecular formula C20H21F2NO4 B2478938 Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate CAS No. 303151-27-1](/img/structure/B2478938.png)
Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been documented. For instance, the synthesis of “Methyl 2-(4-(tert-butyl)phenoxy)acetate” is known . Another related compound, “methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate”, has also been synthesized and its crystal structure analyzed .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Toxicity of Related Compounds
Synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound , have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to decrease environmental pollution (Liu & Mabury, 2020).
Degradation and Environmental Treatment
The decomposition of related compounds, such as Methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, has been explored. This study demonstrates the feasibility of applying radio frequency (RF) plasma reactor for decomposing and converting MTBE into simpler compounds, suggesting potential environmental treatment applications for similar compounds (Hsieh et al., 2011).
Bioactivities of Analog Compounds
The bioactivities and natural sources of 2,4-Di-tert-butylphenol and its analogs have been reviewed. These compounds, including the chemical structure similar to the compound of interest, exhibit potent toxicity against almost all testing organisms, including their producers. The review highlights the importance of understanding the ecological and physiological roles of these compounds in their natural producers (Zhao et al., 2020).
Adsorption and Environmental Removal
Studies on the adsorption feasibility of different adsorbents for the elimination of MTBE, a related compound, from aqueous solutions have been summarized. This review provides insights into the removal functionality of various adsorbents toward MTBE, which could be relevant for environmental remediation efforts involving structurally similar compounds (Vakili et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[[2-(4-tert-butylphenoxy)-2,2-difluoroacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-19(2,3)13-9-11-14(12-10-13)27-20(21,22)18(25)23-16-8-6-5-7-15(16)17(24)26-4/h5-12H,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDYPHIGDZHGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine](/img/structure/B2478857.png)

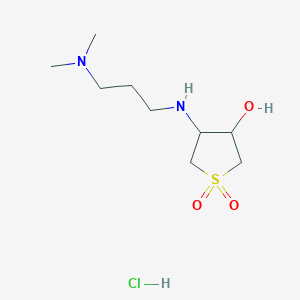
![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)
![1-(4-methoxyphenyl)-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2478861.png)
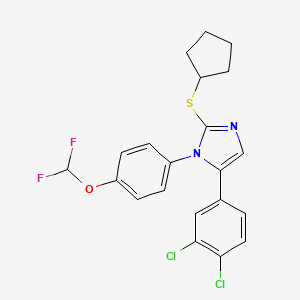
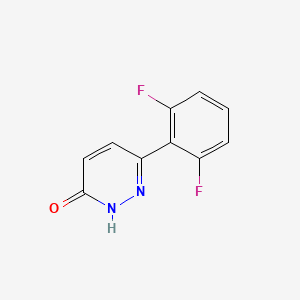
![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)
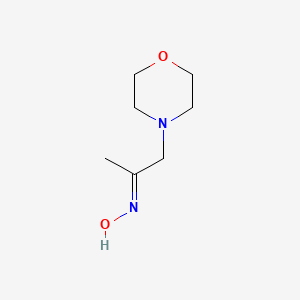
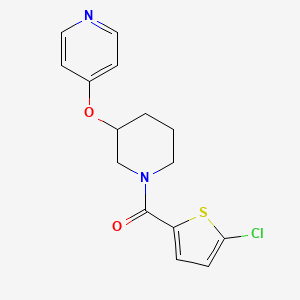
![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)
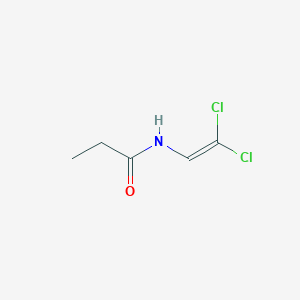

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)